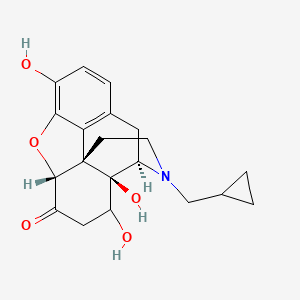
8-Hydroxy Naltrexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy Naltrexone is a derivative of naltrexone, an opioid receptor antagonist primarily used to manage alcohol and opioid dependence. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
The synthesis of 8-Hydroxy Naltrexone involves several steps, starting from thebaine, a naturally occurring opiate. The preparation includes the generation of oxycodone, followed by N- and O-demethylation. Traditional methods for demethylation involve the use of toxic reagents such as alkyl chloroformates or boron tribromide. a more sustainable method involves anodic oxidative intramolecular cyclization followed by hydrolysis with hydrobromic acid .
Análisis De Reacciones Químicas
8-Hydroxy Naltrexone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves replacing one functional group with another, often using reagents like alkyl halides. Common reagents used in these reactions include hydrobromic acid, alkyl chloroformates, and boron tribromide.
Aplicaciones Científicas De Investigación
8-Hydroxy Naltrexone has several scientific research applications:
Chemistry: It is used in the study of opioid receptor antagonists and their synthesis.
Biology: The compound is studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: It is being researched for its potential use in treating alcohol and opioid dependence, similar to naltrexone.
Industry: The compound’s synthesis and reactions are of interest for developing more sustainable industrial processes
Mecanismo De Acción
8-Hydroxy Naltrexone works by binding to opioid receptors, primarily the mu opioid receptors, and blocking the effects of opioids. This action prevents the euphoric and addictive effects of opioids, making it useful in treating dependence. The compound also has some action at kappa and delta receptors, though to a lesser extent .
Comparación Con Compuestos Similares
8-Hydroxy Naltrexone is similar to other opioid receptor antagonists such as naloxone and naltrexone. it has unique properties due to the presence of the hydroxyl group, which may affect its binding affinity and efficacy. Other similar compounds include:
Naloxone: Used primarily for opioid overdose reversal.
Naltrexone: Used for managing alcohol and opioid dependence.
Noroxymorphone: An intermediate in the synthesis of opioid antagonists .
Propiedades
Fórmula molecular |
C20H23NO5 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,5,9-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO5/c22-12-4-3-11-7-14-20(25)15(24)8-13(23)18-19(20,16(11)17(12)26-18)5-6-21(14)9-10-1-2-10/h3-4,10,14-15,18,22,24-25H,1-2,5-9H2/t14-,15?,18+,19+,20+/m1/s1 |
Clave InChI |
GEJUGVQZUBDPAB-QJAWZAPVSA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC([C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O |
SMILES canónico |
C1CC1CN2CCC34C5C(=O)CC(C3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-[Benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[benzyl(ethyl)azaniumyl]phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13426801.png)

![N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide](/img/structure/B13426821.png)
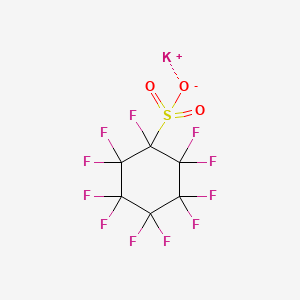
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid](/img/structure/B13426833.png)
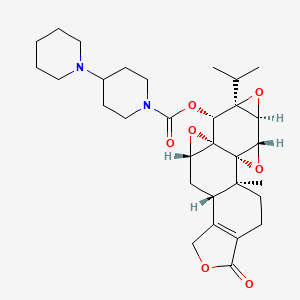
![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)
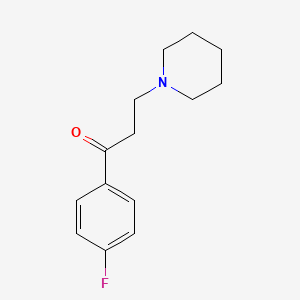
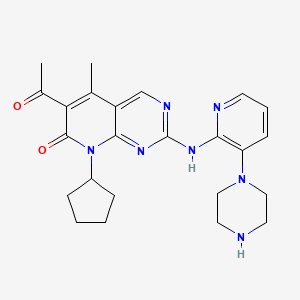

![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)

